![molecular formula C16H13N5O2 B3004800 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775313-82-0](/img/structure/B3004800.png)
4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid
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Overview
Description
4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent inhibitor of Src family kinases and has been shown to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates and disrupts downstream signaling pathways. 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of Src family kinases that are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Src family kinases, 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid has been shown to inhibit the activity of other kinases such as Abl and FAK. 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels that are required for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid is its potency and specificity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in cellular signaling pathways. However, one limitation of 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid. One area of interest is the development of more potent and selective inhibitors of Src family kinases that can be used in both basic research and clinical applications. Another area of interest is the study of the role of Src family kinases in other diseases beyond cancer, such as inflammation and immune disorders. Finally, there is a need for more research on the off-target effects of 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid and other kinase inhibitors to better understand their mechanisms of action and potential side effects.
Synthesis Methods
4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-chloropyridine with 2-pyridylmethylamine to form 4-(2-pyridylmethylamino)pyridine. This intermediate is then reacted with 2-amino-4,5-dicyano-6-methylpyrimidine to form 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid.
Scientific Research Applications
4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid has been widely used in scientific research as a tool to study the role of Src family kinases in cellular signaling pathways. Src family kinases are a group of non-receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. 4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid has been shown to be a potent inhibitor of Src family kinases and has been used to study their role in cancer, inflammation, and other diseases.
properties
IUPAC Name |
4-pyridin-4-yl-2-(pyridin-2-ylmethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-15(23)13-10-20-16(19-9-12-3-1-2-6-18-12)21-14(13)11-4-7-17-8-5-11/h1-8,10H,9H2,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBFVCRDJGMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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